N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C13H17N3O5S2 and its molecular weight is 359.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimalarial and Antiviral Properties
Sulfonamide derivatives, including those related to the specified compound, have been investigated for their antimalarial and potential antiviral properties against COVID-19. Theoretical and experimental studies have shown these compounds exhibit significant in vitro antimalarial activity, characterized by low cytotoxicity and promising ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This indicates a potential application in the development of new antimalarial and antiviral agents (Fahim & Ismael, 2021).
Enzyme Inhibition for Therapeutic Applications
Certain benzothiazole sulfonamide compounds have been explored for their role as dual inhibitors of PI3Kα (phosphoinositide 3-kinase alpha) and mTOR (mammalian target of rapamycin), which are important targets for cancer therapy. These studies have focused on modifications to improve metabolic stability, indicating their relevance in the design of new anticancer drugs (Stec et al., 2011).
Anticonvulsant Activity
Research into heterocyclic compounds containing a sulfonamide thiazole moiety has revealed significant anticonvulsant activity. These findings suggest the potential application of such compounds in the development of treatments for epilepsy and related seizure disorders (Farag et al., 2012).
Inhibition of Enzymes Linked to Metabolic Disorders
Compounds with sulfonamide moieties have been synthesized and evaluated for their inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. These enzymes are involved in metabolic disorders such as diabetes and Alzheimer's disease, respectively. The research indicates these compounds' potential application in managing such conditions (Abbasi et al., 2019).
Carbonic Anhydrase Inhibition for Therapeutic Use
Thiazolylsulfonamides have been investigated for their carbonic anhydrase inhibitory action. These studies have demonstrated the potential of sulfonamide derivatives in treating various conditions, including glaucoma, epilepsy, and certain cancers, through the inhibition of carbonic anhydrases (Carta et al., 2017).
Propriétés
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S2/c1-16(23(4,18)19)7-10(17)14-13-15-11-8(20-2)5-6-9(21-3)12(11)22-13/h5-6H,7H2,1-4H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYKGVGAJDHVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC2=C(C=CC(=C2S1)OC)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.